molecular formula C11H20N2O2 B2664158 Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate CAS No. 1932002-75-9

Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate

Cat. No.: B2664158
CAS No.: 1932002-75-9
M. Wt: 212.293
InChI Key: XGLFMLXUHIJJGF-CIUDSAMLSA-N
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Description

Tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate: is a complex organic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate typically involves the following steps:

    Formation of the Bicyclic Core: The initial step involves the construction of the 3-azabicyclo[4.1.0]heptane core. This can be achieved through a cyclization reaction, often starting from a suitable aziridine precursor.

    Introduction of the Carbamate Group: The tert-butyl carbamate group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. This step ensures the protection of the amine group, facilitating further synthetic manipulations.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, scaling up for industrial production would involve optimizing the reaction conditions to ensure high yield and purity. This might include:

    Continuous Flow Chemistry: To enhance efficiency and scalability, continuous flow reactors can be employed.

    Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbamate group, converting it back to the amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction.

    Bases: Triethylamine or sodium hydride for substitution reactions.

Major Products

    N-oxides: From oxidation reactions.

    Amines: From reduction of the carbamate group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Protecting Groups: The tert-butyl carbamate group serves as a protecting group for amines in multi-step organic syntheses.

Biology

    Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its unique structure.

    Prodrugs: The compound can be used in the design of prodrugs, where the carbamate group is cleaved in vivo to release the active drug.

Medicine

    Pharmaceutical Research: Investigated for its potential therapeutic properties, including antimicrobial and antiviral activities.

Industry

    Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate involves its interaction with biological targets, primarily through its carbamate group. This group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The bicyclic structure also contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
  • tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
  • tert-Butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

  • Structural Features : The unique bicyclic structure of tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate sets it apart from other similar compounds, providing distinct chemical and biological properties.
  • Reactivity : Its specific reactivity patterns, particularly in oxidation and substitution reactions, make it a valuable compound in synthetic chemistry.

This detailed overview highlights the significance of tert-butyl N-[(1R,5R,6S)-3-azabicyclo[410]heptan-5-yl]carbamate in various scientific and industrial fields

Properties

IUPAC Name

tert-butyl N-[(1R,5R,6S)-3-azabicyclo[4.1.0]heptan-5-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-6-12-5-7-4-8(7)9/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLFMLXUHIJJGF-CIUDSAMLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC2C1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@H]2[C@@H]1C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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